molecular formula C12H17ClFN B2909526 2-Cyclobutyl-1-(2-fluorophenyl)ethanamine hydrochloride CAS No. 2197062-38-5

2-Cyclobutyl-1-(2-fluorophenyl)ethanamine hydrochloride

Cat. No.: B2909526
CAS No.: 2197062-38-5
M. Wt: 229.72
InChI Key: JYASIBIJWSBWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutyl-1-(2-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H17ClFN. It is known for its unique structure, which includes a cyclobutyl group and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-1-(2-fluorophenyl)ethanamine hydrochloride typically involves the reaction of cyclobutylamine with 2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-1-(2-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-Cyclobutyl-1-(2-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-(2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclobutyl-1-(2-chlorophenyl)ethanamine hydrochloride
  • 2-Cyclobutyl-1-(2-bromophenyl)ethanamine hydrochloride
  • 2-Cyclobutyl-1-(2-methylphenyl)ethanamine hydrochloride

Uniqueness

2-Cyclobutyl-1-(2-fluorophenyl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

2-cyclobutyl-1-(2-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-7-2-1-6-10(11)12(14)8-9-4-3-5-9;/h1-2,6-7,9,12H,3-5,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYASIBIJWSBWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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